Product packaging for Quinoline-2,4-dicarbonitrile(Cat. No.:CAS No. 7170-22-1)

Quinoline-2,4-dicarbonitrile

Cat. No.: B1626033
CAS No.: 7170-22-1
M. Wt: 179.18 g/mol
InChI Key: IUEFJVHKIKXFFH-UHFFFAOYSA-N
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Description

Quinoline-2,4-dicarbonitrile is a versatile chemical scaffold designed for medicinal chemistry and anticancer research. The quinoline core structure is a privileged motif in drug discovery, known for its diverse biological activities . Specifically, derivatives containing carbonitrile groups at the 2- and 4- positions of the quinoline ring are valuable intermediates in synthesizing novel compounds for pharmacological screening . Researchers utilize this compound as a key precursor in the design and synthesis of potential therapeutic agents. Quinoline-3-carbonitrile derivatives, for instance, have been developed as potential dual EGFR/HER-2 inhibitors, showing promising antiproliferative activity against various human cancer cell lines, including breast (MCF-7) and lung (A-549) cancers . Furthermore, cyano-substituted quinoline derivatives have demonstrated potent biological effects, such as inhibiting tubulin polymerization, which is a crucial mechanism for anticancer agents . The presence of multiple carbonitrile groups enhances the molecular reactivity and provides multiple vectors for structural diversification, making this compound a valuable building block for constructing more complex polycyclic systems intended for use in high-throughput screening and lead optimization studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H5N3 B1626033 Quinoline-2,4-dicarbonitrile CAS No. 7170-22-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-2,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5N3/c12-6-8-5-9(7-13)14-11-4-2-1-3-10(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEFJVHKIKXFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493521
Record name Quinoline-2,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7170-22-1
Record name Quinoline-2,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Quinoline 2,4 Dicarbonitrile and Analogs

Direct Synthesis Strategies for Quinoline-2,4-dicarbonitrile

Direct synthesis of this compound often relies on the nucleophilic substitution of leaving groups, typically halogens, on the quinoline (B57606) ring.

Nucleophilic Substitution Reactions from Halogenated Quinoline Precursors

The introduction of cyano groups onto a quinoline scaffold can be achieved through nucleophilic substitution of halogen atoms. mdpi.org The reactivity of the halogen is dependent on its position on the quinoline ring.

A prominent method for the synthesis of this compound involves the reaction of 2,4-dichloroquinoline (B42001) with cyanide anions. mdpi.org This reaction typically proceeds by the displacement of both chlorine atoms by cyanide ions.

The reaction of 2,4-dichloroquinoline with potassium cyanide can be facilitated by a phase-transfer catalyst such as 18-crown-6 (B118740) in a solvent like dimethylformamide (DMF). mdpi.org The presence of electron-withdrawing groups on the quinoline ring can enhance the reaction, leading to good yields of the dicarbonitrile product. mdpi.org It has been noted that altering the stoichiometry of the reactants does not favor the formation of monocarbonitriles; instead, the dinitrile is the primary product. mdpi.org

Studies have shown that the chlorine atom at the 4-position of the quinoline ring is generally more reactive towards nucleophilic substitution than the chlorine at the 2-position, a phenomenon also observed in related quinazoline (B50416) systems. nih.govstackexchange.com However, under forcing conditions, substitution at both positions can be achieved to yield the dicarbonitrile.

Table 1: Synthesis of Quinoline-2,4-dicarbonitriles from Dichloroquinolines

Starting Material Reagents and Conditions Product Yield Reference
2,4-Dichloroquinoline KCN, 18-crown-6, DMF, reflux This compound 64-73% mdpi.org
2,4-Dichloroquinolines with electron-withdrawing groups KCN, 18-crown-6, DMF, reflux Substituted Quinoline-2,4-dicarbonitriles Good mdpi.org

This table is interactive. Users can sort and filter the data.

Indirect Synthetic Pathways for this compound Precursors and Analogs

Indirect methods encompass a variety of reactions that build the quinoline skeleton from simpler acyclic or heterocyclic precursors, incorporating the dinitrile functionality during the cyclization process.

Multi-Component Reactions (MCRs) for Dicarbonitrile-Containing Heterocycles

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org These reactions are highly atom-economical and can generate diverse molecular scaffolds. rsc.org

Malononitrile (B47326) is a versatile building block in MCRs for the synthesis of various nitrogen-containing heterocycles due to its activated methylene (B1212753) group and the reactivity of its cyano groups. researchgate.net It can participate in condensation reactions with various electrophiles to form intermediates that subsequently cyclize to yield dinitrile-containing heterocyclic systems. researchgate.netresearchgate.net

While direct MCRs leading to this compound are not extensively documented, the principles of MCRs involving malononitrile can be applied to the synthesis of precursors or analogs. For instance, MCRs have been used to synthesize polysubstituted pyridines and other heterocycles that could potentially be converted to quinoline derivatives. researchgate.net The reaction of aldehydes, malononitrile, and other components can lead to highly functionalized intermediates amenable to further transformations. dokumen.pub

Chemical Reactivity and Mechanistic Investigations of Quinoline 2,4 Dicarbonitrile Systems

Overview of Reactive Sites in Quinoline-2,4-dicarbonitrile

This compound possesses several reactive sites susceptible to chemical transformations. The quinoline (B57606) ring system, being a π-deficient heterocycle, is inherently reactive towards certain types of reagents. mdpi.orgjptcp.com The presence of two electron-withdrawing nitrile groups at the C2 and C4 positions significantly influences the electron distribution within the ring, further enhancing its reactivity profile.

The primary reactive sites include:

The Quinoline Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to undergo protonation, alkylation, and acylation reactions. gcwgandhinagar.com

Carbon Atoms of the Pyridine (B92270) Ring (C2 and C4): The electron-withdrawing nature of the nitrogen atom and the nitrile substituents makes the C2 and C4 positions highly electrophilic and thus susceptible to nucleophilic attack. gcwgandhinagar.comuop.edu.pkquora.com

Carbon Atoms of the Benzene (B151609) Ring (C5, C6, C7, C8): These positions are more susceptible to electrophilic substitution, although the deactivating effect of the pyridine ring and nitrile groups requires vigorous reaction conditions. gcwgandhinagar.comuop.edu.pk Substitution typically occurs at the C5 and C8 positions. gcwgandhinagar.comuop.edu.pk

The Nitrile Groups (-CN): The carbon-nitrogen triple bond of the nitrile groups can undergo reduction to form amines or hydrolysis to yield carboxylic acid derivatives. mdpi.org

The interplay of these reactive sites allows for a diverse range of chemical modifications on the this compound scaffold.

Oxidation Reactions of Dicarbonitrile-Substituted Quinolines

The oxidation of dicarbonitrile-substituted quinolines can lead to various products depending on the oxidizing agent and reaction conditions. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided search results, general principles of quinoline oxidation can be inferred.

Vigorous oxidation of the quinoline ring, typically with agents like potassium permanganate, results in the cleavage of the benzene ring to form pyridine-2,3-dicarboxylic acid (quinolinic acid). gcwgandhinagar.comresearchgate.net However, the presence of the deactivating dicarbonitrile groups might influence the outcome of such reactions. Oxidation can also target the nitrogen atom, leading to the formation of N-oxides when treated with peroxycarboxylic acids. gcwgandhinagar.comresearchgate.net

In a related context, the oxidation of substituted quinolines to produce substituted pyridine-2,3-dicarboxylic acids has been described as a two-part process. google.com The initial step involves the cleavage of the non-heteroaromatic ring with hydrogen peroxide in the presence of an aqueous base. google.com The second step is the oxidation of the resulting side chains to carboxylic acid groups using hypochlorite (B82951) anions. google.com

Oxidizing AgentPotential ProductReference
Potassium PermanganatePyridine-2,3-dicarboxylic acid gcwgandhinagar.comresearchgate.net
Peroxycarboxylic AcidsQuinoline-N-oxide gcwgandhinagar.comresearchgate.net
Hydrogen Peroxide / HypochloriteSubstituted pyridine-2,3-dicarboxylic acids google.com

Reduction Reactions and Formation of Amine Derivatives

The nitrile groups and the quinoline ring in this compound are susceptible to reduction. The reduction of nitriles is a common method for the synthesis of primary amines. vanderbilt.edu Reagents like lithium aluminum hydride (LiAlH4) are effective for reducing nitriles to the corresponding amines. vanderbilt.edu Therefore, the reduction of this compound would be expected to yield aminomethyl-substituted quinolines.

The quinoline ring itself can also be reduced. Mild reduction conditions, such as using tin and hydrochloric acid, typically lead to the hydrogenation of the pyridine ring, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. arsdcollege.ac.in More vigorous reduction with a platinum catalyst can result in the complete saturation of the ring system to form decahydroquinoline. arsdcollege.ac.inwikipedia.org The specific outcome of the reduction of this compound would depend on the choice of reducing agent and reaction conditions, potentially allowing for selective reduction of either the nitrile groups or the heterocyclic ring.

Reducing AgentPotential ProductReference
Lithium Aluminum Hydride (LiAlH4)Aminomethyl-substituted quinolines vanderbilt.edu
Tin and Hydrochloric AcidTetrahydroquinoline derivatives arsdcollege.ac.in
Platinum CatalystDecahydroquinoline derivatives arsdcollege.ac.inwikipedia.org

Nucleophilic Substitution Reactions on the Quinoline Ring

The electron-deficient nature of the pyridine ring in quinoline makes it susceptible to nucleophilic substitution, particularly at the C2 and C4 positions. gcwgandhinagar.comuop.edu.pkcutm.ac.in The presence of two nitrile groups at these positions in this compound further activates the ring towards nucleophilic attack.

The synthesis of quinoline-2,4-dicarbonitriles often involves the nucleophilic substitution of leaving groups, such as chlorine, on a quinoline precursor. For instance, the reaction of 2,4-dichloroquinoline (B42001) with potassium cyanide in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) yields this compound. mdpi.org This reaction demonstrates the susceptibility of the C2 and C4 positions to nucleophilic displacement.

Studies have shown that nucleophilic substitution on the quinoline ring is a preferred method for introducing functional groups. mdpi.org The reaction of 2,4-dichloroquinolines with cyanide anions can lead to the substitution of one or both chlorine atoms, with the formation of dicarbonitriles being favorable in the presence of electron-acceptor groups on the benzene ring. mdpi.org

Electrophilic Substitution Reactions on the Quinoline Ring

Electrophilic substitution on the quinoline ring is generally more difficult than on benzene due to the deactivating effect of the nitrogen atom. gcwgandhinagar.comuop.edu.pk These reactions typically require harsh conditions. uop.edu.pk The substitution occurs preferentially on the benzene ring, primarily at the C5 and C8 positions. gcwgandhinagar.comuop.edu.pkresearchgate.net

Common electrophilic substitution reactions for quinoline include nitration and sulfonation. Nitration with a mixture of fuming nitric acid and fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Sulfonation with fuming sulfuric acid at different temperatures can selectively produce quinoline-8-sulfonic acid (at 220°C) or quinoline-5-sulfonic acid. uop.edu.pk The presence of the deactivating dinitrile groups in this compound would be expected to make electrophilic substitution even more challenging, requiring very forcing conditions.

ReactionReagentsMajor ProductsReference
NitrationFuming HNO₃ / Fuming H₂SO₄5-Nitroquinoline & 8-Nitroquinoline uop.edu.pk
SulfonationFuming H₂SO₄ (220°C)Quinoline-8-sulfonic acid uop.edu.pk

Ring-Opening and Rearrangement Mechanisms in Quinoline-Dinitrile Systems

Quinoline derivatives can undergo ring-opening and rearrangement reactions under specific conditions. For instance, photolysis of certain tetrazoloquinolines, which can be considered precursors to nitrene intermediates, can lead to ring expansion or ring opening. acs.org The photolysis of tetrazolo[5,1-a]isoquinoline, a structural isomer of a tetrazoloquinoline, results in ring opening to form an o-cyanophenylketenimine. acs.org While not directly involving this compound, this illustrates a potential pathway for ring cleavage in related systems.

Skeletal rearrangements of quinolines to indoles have also been observed, triggered by single-electron transfer. chemrxiv.org This transformation involves a 1,2-aryl migration and ring-contraction sequence. chemrxiv.org Additionally, the Beckmann rearrangement, a classic organic reaction, can lead to the formation of amides from oximes and can involve fragmentation pathways. wikipedia.org Although not directly applied to this compound in the provided sources, these types of rearrangements highlight the potential for skeletal reorganization within the quinoline framework under appropriate stimuli.

One documented ring-opening reaction involves the treatment of cyclopropa[c]quinolin-2-ones with a base, leading to the formation of benzazepin-2-ones. nih.gov This demonstrates a specific instance of ring expansion following a ring-opening event in a fused quinoline system.

Intramolecular Cyclization Pathways and Regioselectivity

Intramolecular cyclization reactions are a powerful tool for the synthesis of complex fused heterocyclic systems based on the quinoline scaffold. The regioselectivity of these cyclizations is a critical aspect, often influenced by the nature and position of substituents on the starting materials.

For example, the synthesis of tricyclic quinoline derivatives can be achieved through the intramolecular cyclization of benzylidene malonic derivatives. niscpr.res.in Heating these precursors in a solvent like DMF can lead to the formation of new rings fused to the quinoline core. niscpr.res.in Similarly, the intramolecular cyclization of 2-((4-substituted phenyl)(methyl)amino)indole-3-carboxylates upon heating in diphenyl ether yields tetracyclic ketones. nih.gov

The "tert-amino effect" has been studied in the context of the regioselectivity of the cyclization of 2-vinyl-N,N-dialkylanilines, which can lead to the formation of pyrrolo[1,2-a]quinolines. utwente.nl The choice of the N,N-dialkylamino group and other substituents can influence whether a 5- or 6-membered ring is formed. utwente.nl

Furthermore, palladium-catalyzed cascade reactions involving intramolecular cyclization have been developed for the synthesis of quinolines. nih.gov A plausible mechanism involves the formation of a ketone intermediate which then undergoes intramolecular cyclization to generate the quinoline ring. nih.gov

PrecursorReaction ConditionsProductReference
Benzylidene malonic derivativesReflux in DMFTricyclic quinolines niscpr.res.in
2-((4-substituted phenyl)(methyl)amino)indole-3-carboxylatesReflux in diphenyl etherTetracyclic ketones nih.gov
o-aminocinnamonitriles and arylhydrazinesPd-catalyzed cascadeSubstituted quinolines nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For Quinoline-2,4-dicarbonitrile, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the quinoline (B57606) ring system. The chemical shifts and coupling patterns of these aromatic protons would be influenced by the strong electron-withdrawing effects of the two nitrile groups. Specifically, the proton at position 3 (H-3) would likely appear as a distinct singlet at a downfield chemical shift due to the anisotropic effects of the adjacent nitrile groups. The protons on the benzo-fused ring (H-5, H-6, H-7, and H-8) would exhibit complex splitting patterns (doublets, triplets, or multiplets) characteristic of a substituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be instrumental in identifying all carbon atoms in the molecule. The two carbons of the nitrile groups (C≡N) are expected to appear in a characteristic region of the spectrum, typically around 115-120 ppm. The quaternary carbons C-2 and C-4, to which the nitrile groups are attached, would be significantly deshielded. The remaining nine carbons of the quinoline skeleton would have distinct chemical shifts, which can be assigned using two-dimensional NMR techniques like HSQC and HMBC.

While specific experimental NMR data for this compound is not widely available in published literature, data for related dicyanoquinoline compounds, such as 6,8-Dicyanoquinoline, can provide a reference for the expected chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3 8.5 - 8.7 (s) C-2: 140 - 145
H-5 8.2 - 8.4 (d) C-3: 125 - 130
H-6 7.8 - 8.0 (t) C-4: 145 - 150
H-7 7.9 - 8.1 (t) C-4a: 128 - 132
H-8 8.3 - 8.5 (d) C-5: 130 - 133
C-6: 129 - 131
C-7: 132 - 135
C-8: 130 - 133
C-8a: 148 - 152
C≡N at C2: ~116

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorption band of the nitrile (C≡N) group.

The key vibrational frequencies anticipated in the IR spectrum are:

C≡N Stretch: A strong and sharp absorption band is expected in the region of 2220-2240 cm⁻¹. The presence of two nitrile groups might lead to a split or broadened peak in this region.

C=N and C=C Stretching (Aromatic): Multiple sharp bands of variable intensity would appear in the 1400-1650 cm⁻¹ region, corresponding to the stretching vibrations of the quinoline ring.

C-H Stretching (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.

C-H Bending (Aromatic): Bands in the fingerprint region (600-900 cm⁻¹) would correspond to the out-of-plane bending of the C-H bonds on the benzene ring, which can provide information about the substitution pattern.

An available spectrum for 2,4-Dicyanoquinoline shows a prominent peak around 2229 cm⁻¹, confirming the presence of the nitrile functional groups. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) ** Intensity
Nitrile (C≡N) Stretch 2220 - 2240 Strong, Sharp
Aromatic Ring (C=C, C=N) Stretch 1400 - 1650 Medium to Weak
Aromatic C-H Stretch 3000 - 3100 Medium to Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₁₁H₅N₃), the molecular weight is 179.18 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z = 179. The fragmentation pattern would likely involve the loss of cyanide (CN) or hydrocyanic acid (HCN) radicals or molecules. Key fragments could include:

[M - HCN]⁺˙ at m/z = 152

[M - 2HCN]⁺˙ at m/z = 125

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A crystal structure of this compound would definitively confirm the planar quinoline ring system and the geometry of the attached nitrile groups. It would also reveal how the molecules pack in the crystal lattice, which could be influenced by π-π stacking interactions between the aromatic rings and dipole-dipole interactions involving the nitrile groups.

Although crystal structure data for this compound itself is not found in the reviewed literature, studies on co-crystals of related dicarbonitrile-substituted compounds like 3-amino-1-phenyl-9,10-dihydrophenanthrene-2,4-dicarbonitrile have been reported. rsc.orgoup.com These studies reveal detailed information about the molecular geometry and intermolecular hydrogen bonding in the solid state. rsc.orgoup.com

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. It provides a graphical representation of the regions of close contact between neighboring molecules.

For this compound, a Hirshfeld surface analysis would be expected to highlight the significance of several types of interactions:

H···N/N···H contacts: Arising from interactions between the nitrogen atoms of the nitrile groups and hydrogen atoms of adjacent molecules.

H···C/C···H contacts: Involving the aromatic protons and carbons.

C···C contacts: Indicative of π-π stacking interactions between the quinoline rings.

N···C/C···N contacts: Between the nitrile groups and the aromatic system.

While no specific Hirshfeld analysis for this compound is available, studies on other quinoline derivatives have quantified the contributions of various intermolecular contacts, with H···H, H···C/C···H, and H···O/O···H (if applicable) often being the most significant. guidechem.com

Elemental Analyses for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound and assessing its purity.

For this compound, with the molecular formula C₁₁H₅N₃, the theoretical elemental composition would be:

Table 3: Elemental Analysis Data for C₁₁H₅N₃

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C) 12.01 11 132.11 73.74%
Hydrogen (H) 1.01 5 5.05 2.82%
Nitrogen (N) 14.01 3 42.03 23.45%

| Total | | | 179.19 | 100.00% |

Experimental values that closely match these theoretical percentages would provide strong evidence for the correct composition and purity of a synthesized sample of this compound.

Computational Chemistry and Quantum Chemical Analyses

Density Functional Theory (DFT) Applications in Quinoline-2,4-dicarbonitrile Studies

There are no specific studies found that apply Density Functional Theory (DFT) to this compound.

Elucidation of Electronic Structure and Reactivity Parameters

Specific data on the electronic structure and reactivity parameters for this compound are not available in the reviewed literature.

No published data were found for the HOMO-LUMO gap and energy of this compound.

No published data were found for the dipole moment of this compound.

No published data were found for the hardness and softness indices of this compound.

No published data were found for the absolute electronegativity of this compound.

No published data were found for the ionization potential of this compound.

Electrophilicity-Based Charge Transfer

The electronic structure of this compound is characterized by the presence of two strongly electron-withdrawing nitrile (-CN) groups on the quinoline (B57606) scaffold. This arrangement significantly influences the molecule's charge distribution and susceptibility to charge transfer phenomena. The quinoline ring system itself is π-deficient, and this effect is amplified by the cyano substituents.

Quantum chemical calculations can elucidate the nature of intramolecular charge transfer (ICT) within the molecule. The interaction between the electron-rich aromatic system and the electron-accepting nitrile groups can lead to the formation of states with significant charge separation upon electronic excitation. In related systems, the formation of Twisted Intramolecular Charge-Transfer (TICT) states has been identified as a potential deactivation pathway for excited molecules, which can influence their fluorescent properties. mdpi.comrsc.org The study of electron donor-acceptor complexes is crucial for understanding these processes, where the quinoline core may act as the donor and the nitrile groups as the acceptors, facilitating charge transfer. nih.govacs.org

Investigation of Adsorption and Interaction Mechanisms

The mechanisms by which this compound interacts with and adsorbs onto surfaces are critical for applications such as corrosion inhibition and catalysis. Adsorption can be broadly classified into two types: physisorption, which involves weaker van der Waals forces, and chemisorption, which involves the formation of stronger chemical bonds. marquette.edufrontiersin.org

For quinoline derivatives, adsorption on metal surfaces is often a key mechanism for their function, for instance, as corrosion inhibitors. researchgate.net The interaction is typically governed by several factors:

π-System Interaction: The aromatic π-electrons of the quinoline ring can interact with the d-orbitals of metals, leading to adsorption. researchgate.net

Heteroatom Interaction: The lone pair of electrons on the nitrogen atom in the quinoline ring can form coordinate bonds with metal atoms on a surface.

π-Complexation: In some cases, a mechanism known as π-complexation can occur, where a metallic cation interacts with the nitrogen or sulfur-containing organic rings. This involves the metal's s-orbitals forming σ bonds, while its d-orbitals back-donate electron density to the antibonding π-orbitals of the aromatic ring. mdpi.com

Interaction TypeDescriptionRelevant Molecular Features of this compound
PhysisorptionAdsorption governed by weak intermolecular forces (e.g., van der Waals). frontiersin.orgOverall molecular surface area and polarizability.
ChemisorptionAdsorption involving the formation of chemical bonds between the molecule and the surface. frontiersin.orgLone pair electrons on the quinoline nitrogen and nitrile nitrogens; π-electrons of the aromatic system.
π-ComplexationInteraction where metal d-orbitals back-donate electron density to the π-antibonding orbitals of the aromatic ring. mdpi.comThe extended π-system of the quinoline core.

Theoretical Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. olemiss.edu By calculating the optimized molecular structure, researchers can predict various spectroscopic data. kuleuven.be

Commonly employed methods such as DFT with the B3LYP functional and basis sets like 6-311++G(d,p) allow for the investigation of:

Vibrational Spectra: Prediction of infrared (IR) and Raman spectra by calculating harmonic vibrational frequencies. kuleuven.beresearchgate.net

NMR Spectra: Calculation of ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation. kuleuven.be

Electronic Spectra: Prediction of UV-Vis absorption spectra by calculating the energies of electronic transitions between frontier molecular orbitals (HOMO and LUMO). nih.gov

Molecular Electrostatic Potential (MEP): Mapping the MEP surface helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of reactivity. kuleuven.be

These theoretical predictions are essential for interpreting experimental spectra and understanding the fundamental electronic properties that govern the molecule's behavior. kuleuven.bearabjchem.org

Predicted PropertyComputational MethodSignificance
Optimized Molecular GeometryDFT (e.g., B3LYP/6-311++G(d,p))Provides bond lengths, bond angles, and dihedral angles for the ground state structure. kuleuven.beresearchgate.net
Vibrational FrequenciesDFT Frequency CalculationPredicts IR and Raman active modes for comparison with experimental spectra. kuleuven.be
NMR Chemical ShiftsGIAO (Gauge-Independent Atomic Orbital) method with DFTAids in the assignment of experimental ¹H and ¹³C NMR signals. kuleuven.be
Frontier Molecular Orbitals (HOMO/LUMO)DFTHelps to understand electronic transitions, reactivity, and optical properties. The energy gap is particularly important. nih.gov
Molecular Electrostatic Potential (MEP)DFTVisualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. kuleuven.be

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and conformational flexibility of this compound over time. mpg.de While often used to study the interaction of small molecules with large biomolecules like proteins, the principles of MD can also be applied to analyze the conformational landscape of a single molecule in different environments (e.g., in a solvent). nih.govmdpi.com

An MD simulation for this compound would involve tracking the atomic motions of the molecule over a period of time, providing insights into:

Conformational Stability: Assessing the stability of different conformations and the planarity of the quinoline ring system. researchgate.net

Solvent Effects: Analyzing the interaction with solvent molecules and calculating properties like the solvent accessible surface area (SASA). nih.govresearchgate.net

Vibrational and Rotational Motions: Observing the flexibility of the molecule, including the rotation around the C-CN bonds.

By analyzing the trajectory from an MD simulation, one can understand the molecule's preferred conformations and the energy barriers between them, which are crucial for its reactivity and interactions. nih.gov

Quantum Chemical Studies on Fluorescence and Optical Properties

The fluorescence and optical properties of quinoline derivatives are of great interest for applications in materials science and bioimaging. rsc.orgresearchgate.net Quantum chemical studies are instrumental in understanding and predicting these properties for this compound.

The introduction of cyano groups, which are strong electron acceptors, at positions 2 and 4 of the quinoline ring is expected to have a profound effect on its photophysical properties. researchgate.net In related carbostyril systems, it has been demonstrated that introducing a cyano group at position 4 can increase the fluorescence quantum yield. sciforum.net A further introduction of a cyano group at position 3 was found to cause a very large bathochromic (red) shift of about 100 nm in the fluorescence wavelength, moving the emission from the blue to the green region of the spectrum, although it also led to a decrease in the quantum yield. sciforum.net

These effects are rooted in the modulation of the molecule's electronic structure. The electron-withdrawing nature of the nitrile groups lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which can reduce the HOMO-LUMO gap and lead to red-shifted absorption and emission spectra. nih.gov Theoretical calculations can predict properties such as absorption and emission wavelengths, quantum yields, and Stokes shifts, providing a guide for the design of new fluorescent materials. sciforum.netbohrium.com

Substituent Effect on Carbostyril CoreObserved Photophysical ChangeReference
Exchange of 4-trifluoromethyl with 4-cyanoWavelength moves to ~440 nm; quantum yield increases to ~50%. sciforum.net
Addition of a 3-cyano group to a 4-cyano derivativeLarge fluorescence wavelength shift of ~100 nm (to ~540 nm); quantum yield decreases to ~15%. sciforum.net

Derivatization and Functionalization Strategies

Strategic Modifications to the Quinoline (B57606) Core for Enhanced Properties

One common approach involves the introduction of substituents at various positions on the benzene (B151609) portion of the quinoline ring. For instance, the placement of electron-donating or electron-withdrawing groups can significantly alter the electron density of the heterocyclic system. mdpi.org Electron-withdrawing groups, such as nitro or chloro, can increase the reactivity of the quinoline core towards nucleophilic attack. mdpi.org Conversely, electron-donating groups can modulate the electronic properties in a different manner, potentially impacting the molecule's spectroscopic and binding characteristics.

Systematic structural modifications have been employed to conduct structure-activity relationship (SAR) studies. For example, in related quinoline systems, the introduction of substituents at the C4 position has been shown to significantly enhance specific photochemical properties. acs.org While not directly involving quinoline-2,4-dicarbonitrile, this highlights the principle that targeted modifications of the quinoline core are a powerful tool for property optimization. acs.org

The synthesis of quinoline-2,4-dicarboxylic acids, which can be considered derivatives of the dicarbonitrile, has been achieved through methods like the Doebner-von Miller pathway. nih.gov In these derivatives, the presence of halogens at the 6- or 8-positions, a hydroxyl group at the 8-position, or a tethered aromatic moiety at the 6- or 7-position were found to be crucial for their activity as inhibitors of the glutamate (B1630785) vesicular transport system. nih.gov This underscores the importance of positional isomerism and the nature of substituents on the quinoline core for biological activity.

Furthermore, the classic Pfitzinger condensation reaction provides a versatile route to 2,4-disubstituted quinoline analogues, allowing for the generation of a diverse library of compounds for SAR studies. nih.gov By systematically varying the substituents on the quinoline core, researchers can probe the structural requirements for a desired activity and optimize the lead compound.

Introduction of Diverse Functional Groups (e.g., Amides, Sulfonamides, Thiosemicarbazones)

The introduction of various functional groups onto the this compound framework is a widely used strategy to expand its chemical space and explore new biological activities. The cyano groups at the 2 and 4 positions are particularly amenable to chemical transformations, serving as versatile handles for derivatization.

Amides: The cyano groups can be hydrolyzed to carboxylic acids, which can then be coupled with amines to form a diverse range of amide derivatives. This approach allows for the introduction of a wide variety of substituents, influencing properties such as solubility, hydrogen bonding capacity, and steric bulk.

Sulfonamides: Quinoline-sulfonamide derivatives are another important class of compounds with unique photophysical, chemical, and biological properties. nih.gov The synthesis of these derivatives can be accomplished through multi-step sequences involving reactions like Suzuki and acid-amine cross-coupling. nih.gov A series of new 8-hydroxy- and 8-methoxyquinoline-5-sulfonamide (B2886400) derivatives have been prepared by reacting the corresponding sulfonyl chlorides with various amines. mdpi.com

Thiosemicarbazones: Thiosemicarbazone derivatives of quinolines have been synthesized and evaluated for their biological potential. researchgate.netmdpi.comnih.gov These are typically prepared through the condensation of a quinoline aldehyde or ketone with a thiosemicarbazide. researchgate.net This functionalization introduces a thiourea-like motif, which is known to be a key pharmacophore in various biologically active compounds.

The following table summarizes some of the functional groups that have been introduced onto the quinoline scaffold and the synthetic methods employed:

Functional GroupStarting Material/PrecursorReagents and ConditionsResulting DerivativeReference
AmideQuinoline-2,4-dicarboxylic acidAmine, Coupling agentsQuinoline-2,4-dicarboxamideN/A
Sulfonamide8-Hydroxyquinoline-5-sulfonyl chlorideAcetylene derivatives of amine8-Hydroxyquinoline-5-sulfonamide derivatives mdpi.com
Thiosemicarbazone5-Acetyl-8-hydroxyquinoline4-Substituted thiosemicarbazides5-Acetyl-8-hydroxyquinoline-4-substituted thiosemicarbazones researchgate.net

Hybridization with Other Heterocyclic Scaffolds

The strategy of molecular hybridization, which involves combining the this compound scaffold with other heterocyclic rings, has emerged as a powerful approach to generate novel compounds with potentially enhanced or synergistic biological activities.

Pyrazole (B372694) and Pyridine (B92270) Analogues

Pyrazole: Pyrazole-containing quinoline derivatives have been synthesized and investigated. researchgate.net The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore. nih.gov The synthesis of 1H-pyrazolo[3,4-b]quinolines can be achieved through various methods, including the reaction of 2-chloro-3-formylquinolines with hydrazine. mdpi.com

Pyridine: Pyridine, a six-membered aromatic heterocycle, has also been incorporated into quinoline structures. For example, 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives have been synthesized in a one-pot reaction. bohrium.com This hybridization brings together the structural features of both quinoline and pyridine, two important heterocyclic systems in medicinal chemistry.

Thiazole (B1198619) Moieties

The fusion of a thiazole ring to the quinoline backbone has resulted in hybrid compounds with notable biological properties. Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a component of many bioactive molecules. orientjchem.org The synthesis of quinolines bearing a thiazole moiety can be achieved through the cyclization of quinoline-thiosemicarbazones with reagents like ethyl chloroacetate (B1199739) or chloroacetone. researchgate.net This approach has led to the development of novel quinoline-thiazole hybrids. researchgate.net

Indole (B1671886) and Furan Hybridization

Indole: The indole nucleus, a bicyclic structure composed of a benzene ring fused to a pyrrole (B145914) ring, is a prominent scaffold in many natural and synthetic bioactive compounds. The synthesis of indolo[2,3-b]quinolines has been reported, demonstrating the feasibility of fusing these two important heterocyclic systems. rsc.org

Furan: Furan, a five-membered aromatic heterocycle containing an oxygen atom, has also been incorporated into quinoline structures. Although direct hybridization with this compound is not explicitly detailed in the provided context, the general principle of fusing heterocyclic rings suggests its possibility.

Pyrimido[1,2-a]quinoline and Related Fused Systems

The synthesis of fused pyrimidoquinoline systems represents a significant area of research. Pyrimido[4,5-b]quinolines, for instance, are synthesized through various methods, including the cyclization of 2-aminoquinoline-3-carboxamide (B1276296) or 2-amino-3-cyanoquinoline with appropriate reagents. researchgate.netnih.gov These tricyclic and tetracyclic fused systems have a distinct three-dimensional architecture and electronic distribution compared to the parent quinoline, leading to unique biological profiles. rsc.orgnih.gov The synthesis of 7,8,9,10-tetrahydro-1H-pyrimido[1,2-a]quinoline-2,5-dicarbonitrile derivatives has been achieved through the reaction of 2-amino-8-benzyl-5,6,7,8-tetrahydro-4-phenylquinoline-3-carbonitrile with 2-cyano-3,3-bis(methylthio)acrylate. researchgate.net

The following table provides examples of heterocyclic scaffolds that have been hybridized with the quinoline core:

Heterocyclic ScaffoldSynthetic ApproachExample of Hybrid StructureReference(s)
PyrazoleCondensation of quinolinoxyacetic acid hydrazide with pentane-2,4-dione derivatives.Quinoline derivatives containing a pyrazole moiety. researchgate.net
PyridineOne-pot reaction of quinoline-2-thione, aromatic aldehydes, and malononitrile (B47326).2-Amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile. bohrium.com
ThiazoleCyclization of quinoline thiosemicarbazones with ethyl chloroacetate.Quinolines bearing a thiazole moiety. researchgate.net
IndoleCascade reaction starting from 4-hydroxy-quinolin-2(1H)-one.11-Substituted-6H-indolo[2,3-b]quinolines. rsc.org
Pyrimido[1,2-a]quinolineReaction of 2-amino-tetrahydroquinoline-3-carbonitrile with 2-cyano-3,3-bis(methylthio)acrylate.7,8,9,10-Tetrahydro-1H-pyrimido[1,2-a]quinoline-2,5-dicarbonitrile. researchgate.net

Synthesis of Chimeric Molecules Incorporating Quinoline-Dicarbonitrile Motifs

The synthesis of hybrid molecules that combine the quinoline dicarbonitrile motif with other pharmacologically active structures is a prominent strategy to develop novel compounds with potential therapeutic value. A notable example involves the creation of pyridine-based chimeras.

One effective method is a one-pot reaction that combines quinoline-2-thione, various aromatic aldehydes, and malononitrile. bohrium.com This reaction proceeds through a sequence of Knoevenagel condensation and Michael addition, followed by an in-situ oxidative aromatization to yield 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives. bohrium.com This approach efficiently links the quinoline core via a thioether bridge to a pyridine ring bearing two nitrile groups, creating a complex chimeric structure. The versatility of this synthesis allows for the introduction of various aryl groups at the 4-position of the pyridine ring, enabling the exploration of structure-activity relationships. bohrium.comsci-hub.se

Another approach to creating hybrid molecules uses 3-(2-chloroquinolin-3-yl)oxirane-2,2-dicarbonitrile as a key intermediate. This compound, featuring an epoxide ring fused with a dicarbonitrile-substituted carbon, serves as a precursor for synthesizing new 2-quinolone-piperidine and -morpholine hybrids through an epoxide ring-opening reaction. researchgate.net

Table 1: Examples of Synthesized 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile Derivatives Use the interactive controls to sort and filter the data.

Compound IDAryl Substituent (at position 4 of pyridine ring)
4a Phenyl
4b 4-Methoxyphenyl
4d 2-Hydroxyphenyl
4e 2-Chlorophenyl
4f 2,4-Dichlorophenyl
4g 4-Dimethylaminophenyl

Regioselective Functionalization Techniques

Achieving regioselectivity—the ability to functionalize a specific position on the quinoline core—is crucial for developing derivatives with desired properties. C-H activation, facilitated by transition metal catalysis, represents a powerful and modern strategy for the site-selective functionalization of quinolines. mdpi.comnih.gov

These methods allow for the introduction of new functional groups at specific carbons of the quinoline ring system, such as the C2, C4, or C8 positions. For instance, palladium-catalyzed reactions are used to achieve C2-heteroarylation of quinoline N-oxides. mdpi.com Similarly, nickel-catalyzed C2-alkenylation of quinoline with alkynes has been demonstrated to proceed with high regio- and stereoselectivity. mdpi.com

Another advanced technique is the dearomative hydroboration of quinolines. nih.gov By selecting appropriate phosphine (B1218219) ligands, it is possible to direct the regioselective introduction of boron at either the vicinal 5,6-positions or the conjugate 5,8-positions of the quinoline ring. nih.gov While these techniques are described for the general quinoline scaffold, they provide a foundational methodology that could be applied to the more complex this compound system to achieve precise modifications. mdpi.comnih.gov

Derivatization Towards Specific Molecular Target Interactions

A primary goal of derivatizing the quinoline dicarbonitrile motif is to create molecules that can interact with specific biological targets, particularly those involved in disease pathways. researchgate.netnih.gov The quinoline scaffold is a "privileged structure" known to interact with a wide array of molecular targets, including protein kinases, topoisomerases, and tubulin. researchgate.netresearchgate.netontosight.ai

Derivatives of quinoline are frequently designed as kinase inhibitors, targeting enzymes like c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR), which are pivotal in cancer cell proliferation and survival. nih.govmdpi.com The strategy involves modifying the quinoline core with various substituents that can form key interactions, such as hydrogen bonds and π-stacking, within the active site of the target protein. mdpi.com

In a specific example related to chimeric quinoline-dicarbonitrile molecules, certain 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives have been investigated for their antiproliferative activity. bohrium.comsci-hub.se Molecular docking studies suggest that these compounds may function as multi-targeted inhibitors of the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer. bohrium.com The cytotoxic effects of these compounds have been evaluated against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with some derivatives showing potent activity. sci-hub.se For example, compound 4f , which has a 2,4-dichlorophenyl substituent, demonstrated significant cytotoxicity against both MCF-7 and A549 cells. sci-hub.se This highlights how targeted derivatization can produce compounds with specific and potent biological effects. sci-hub.seresearchgate.net

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Selected Quinoline-Dicarbonitrile Derivatives IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency. Use the interactive controls to sort and filter the data.

Compound IDMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
4d 9.3010.20
4f 6.396.90
4g 8.109.50

Catalytic Applications in Quinoline 2,4 Dicarbonitrile Synthesis and Transformations

Metal-Catalyzed Methodologies

Transition metal catalysis offers powerful tools for the construction of complex heterocyclic systems under mild conditions. Palladium, copper, and iron catalysts have been extensively used in the synthesis of quinoline (B57606) derivatives, and their application to the specific synthesis of quinoline-2,4-dicarbonitrile is a key area of investigation.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Various palladium-catalyzed reactions have been developed for the synthesis of the quinoline core, which could be adapted for producing dinitrile derivatives.

One prominent strategy involves the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which provides an efficient pathway to access 2-arylquinolines. This process involves a sequential denitrogenative addition followed by an intramolecular cyclization. nih.gov The general procedure for such syntheses involves heating the reactants in a solvent like toluene (B28343) with a palladium catalyst, such as PdCl₂, under an oxygen atmosphere. nih.gov

Another versatile method is the one-pot synthesis from readily available 2-amino aromatic ketones and alkynes. nih.gov Furthermore, palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides has been shown to produce 4-halo-2-aminoquinolines, demonstrating the catalyst's ability to facilitate complex transformations in a single step. nih.gov A one-step synthesis has also been achieved through the cross-coupling of cyclopropanols with unprotected ortho-bromoanilines, where an intramolecular condensation and palladium-catalyzed oxidation sequence yields the quinoline product. organic-chemistry.org

While these methods demonstrate the power of palladium catalysis for constructing substituted quinolines, specific examples detailing the direct synthesis of this compound using these techniques are not extensively documented. However, the existing methodologies provide a strong foundation for developing targeted syntheses. For instance, starting with appropriately substituted aminobenzonitrile precursors could potentially yield the desired dicarbonitrile product.

Table 1: Examples of Palladium-Catalyzed Quinoline Synthesis

Starting MaterialsCatalyst SystemConditionsProduct TypeYield (%)Source
o-Aminocinnamonitriles, ArylhydrazinesPdCl₂, L1, TfOHToluene, 90°C, 24h2-ArylquinolinesModerate to Good nih.gov
2-Amino aromatic ketones, AlkynesPd(OAc)₂Toluene, 110°CPolysubstituted QuinolinesNot specified nih.gov
2-Ethynylanilines, IsocyanidesPdCl₂, LiClDMSO, O₂ atmosphere4-Halo-2-aminoquinolinesUp to 90% nih.gov
Allyl alcohols, AnilinesPd(OAc)₂Toluene, 110°C2-Substituted QuinolinesSatisfactory rsc.org
Cyclopropanols, o-BromoanilinesPd(OAc)₂, dppbToluene, 110°C, ArSubstituted QuinolinesUp to 89% organic-chemistry.org

Copper-Catalyzed Cyclization

Copper catalysts, being more abundant and less expensive than palladium, have emerged as attractive alternatives for synthesizing quinoline derivatives. Copper-catalyzed reactions often proceed with high regioselectivity and tolerate a wide range of functional groups.

A notable copper-mediated tandem reaction involves the Knoevenagel condensation of ortho-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by copper-catalyzed reductive amination and intramolecular cyclization to form substituted quinolines, including 2-arylquinoline-3-carbonitriles. rsc.org Another powerful approach is a three-component cascade cyclization using diaryliodonium salts, alkynyl sulfides, and nitriles to synthesize quinoline-4-thiols. researchgate.net

The dehydrogenative coupling of 2-aminobenzyl alcohols with ketones, catalyzed by a well-defined and air-stable Cu(II)-pincer complex, offers a sustainable route to a broad variety of substituted quinolines under aerial conditions. ijstr.org The adaptability of these copper-catalyzed methods suggests their potential for the targeted synthesis of this compound, likely by employing starting materials that already contain the requisite nitrile functionalities.

Iron-Mediated Carbon Degradation

Iron catalysis is a rapidly growing field, valued for the metal's low cost, low toxicity, and environmental friendliness. Iron catalysts can participate in a wide range of transformations, including radical reactions and processes involving oxidative addition and reductive elimination.

One interesting application is an iron/acetic acid-mediated carbon degradation, which has been reported as a facile route for the synthesis of certain quinoline derivatives. jst.go.jp Additionally, iron-catalyzed, visible-light-driven decarboxylation reactions have been used for the hydroxyalkylation of quinolines. mdpi.com This process involves the generation of an alkyl radical from a carboxylic acid, which then reacts with a protonated quinoline. mdpi.com While direct "carbon degradation" of this compound itself is not a common synthetic goal, iron-mediated cyclization and functionalization reactions are highly relevant. For example, the reaction of 2-amino-α-phenylbenzene methanol (B129727) with indoles in the presence of FeCl₃ has been used to synthesize 6H-indolo[2,3-b]quinolines. nih.gov These iron-catalyzed methods could potentially be tailored to construct the this compound skeleton from appropriate precursors.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful metal-free alternative for synthesis. These methods often provide complementary reactivity to metal catalysts and are valued for their operational simplicity and reduced environmental impact.

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have become powerful organocatalysts capable of mediating a wide variety of chemical transformations. In the context of quinoline synthesis, NHCs have been successfully employed in indirect Friedländer annulation reactions. rsc.org This approach typically involves the reaction of a 2-aminobenzyl alcohol derivative with a ketone. rsc.org

Furthermore, the combination of NHCs with transition metals, such as copper, has led to highly efficient catalytic systems. A facile and practical process for synthesizing quinolines from 2-aminobenzyl alcohol and aryl ketones has been developed using an NHC-copper catalyst with DMSO as the oxidant at room temperature. rsc.orgnih.govresearchgate.net These NHC-based strategies represent a promising avenue for the synthesis of this compound, particularly by starting with precursors like 2-aminobenzonitrile (B23959) and a suitable dicarbonyl equivalent.

Table 2: Examples of NHC-Catalyzed Quinoline Synthesis

Starting MaterialsCatalyst SystemConditionsReaction TypeSource
2-Aminobenzyl alcohol, KetonesNHCNot specifiedIndirect Friedländer Annulation rsc.org
2-Aminobenzyl alcohol, Aryl ketonesIPrCuCl, KOHDMSO, Room Temp, 6hIndirect Friedländer Reaction rsc.orgresearchgate.net
Diphenylcyclopropenone, AlkynesRh(COD)(NHC)ClNot specified[3+2] Cycloaddition snnu.edu.cn

DABCO as Organocatalyst

1,4-Diazabicyclo[2.2.2]octane (DABCO) is an inexpensive, non-toxic, and highly effective base catalyst for various organic transformations. nih.gov While its direct application for the synthesis of this compound is not prominently featured in the literature, it has been widely used for the synthesis of related fused heterocyclic systems.

For instance, DABCO efficiently catalyzes the one-pot, three-component synthesis of 5-aryl-pyrimido[4,5-b]quinoline-diones from anilines, barbituric acids, and aldehydes in water. nih.gov It also promotes the synthesis of novel pyrimido[4,5-b]quinolines from benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil (B104193) under solvent-free conditions. nih.gov A highly regioselective, three-component domino strategy using DABCO has been developed for the synthesis of 4H-pyrano[2,3-b]quinoline derivatives. researchgate.net The mechanism in these reactions often involves a DABCO-mediated Knoevenagel condensation followed by a Michael-type addition and subsequent heterocyclization. nih.govresearchgate.net

Given its proven efficacy in promoting cyclization reactions to form quinoline-fused systems, DABCO stands as a viable candidate for developing a straightforward and green synthesis of this compound, potentially through a Thorpe-Ziegler type intramolecular cyclization of a suitable dinitrile precursor. wikipedia.orgnumberanalytics.com

Use of Molecular Iodine as Catalyst

Molecular iodine has emerged as an inexpensive, non-toxic, and readily available catalyst for various organic transformations due to its mild Lewis acidity. psu.edu Its application in quinoline synthesis represents an eco-friendly alternative to conventional methods that often require harsh acids or bases. psu.eduorganic-chemistry.org

An efficient, one-pot protocol for the synthesis of quinoline-2,4-dicarboxylate scaffolds has been developed using molecular iodine as a catalyst. rsc.org This method involves the reaction of aryl amines and acetylenedicarboxylates. The use of 20 mol% of molecular iodine in acetonitrile (B52724) at 80 °C facilitates the formation of one C-N and two C-C bonds with high regioselectivity and good yields. rsc.org A key advantage of this metal-free approach is the avoidance of metal contamination in the final product and the reduction of chemical waste. rsc.org

Molecular iodine has also proven to be a highly efficient catalyst for the synthesis of quinolines and polycyclic quinolines through the Friedländer annulation. psu.edursc.org In this reaction, a catalytic amount of iodine (as low as 1 mol%) can effectively promote the condensation of 2-aminoaryl ketones with active methylene compounds. psu.eduorganic-chemistry.orgrsc.org The reactions can be carried out under mild conditions, including at room temperature and under air, with ethanol (B145695) often used as a solvent. psu.eduorganic-chemistry.org This method is noted for its good substrate generality, the use of inexpensive reagents, and operational simplicity. psu.edu The yields for various substrates have been reported to be high, demonstrating the efficiency and selectivity of molecular iodine in these transformations. organic-chemistry.org

A plausible mechanism for iodine-catalyzed reactions involves the initial condensation to form an imine, which is then activated by iodine. This is followed by an intramolecular cyclization and subsequent dehydration and oxidation to yield the final aromatized quinoline product. nih.gov

Table 1: Synthesis of Quinolines using Molecular Iodine Catalyst

ReactantsCatalyst LoadingSolventTemperatureYield (%)Reference
Aryl amines and acetylenedicarboxylates20 mol%Acetonitrile80 °CGood rsc.org
2-aminoaryl ketones and active methylene compounds1 mol%EthanolRoom Temperatureup to 98% psu.eduorganic-chemistry.orgrsc.org

Green Catalytic Systems (e.g., PEG-400, Bleaching Earth Clay)

In the pursuit of sustainable chemical processes, green catalytic systems have gained considerable attention. Polyethylene (B3416737) glycol (PEG-400) and bleaching earth clay are notable examples of environmentally friendly catalysts and reaction media for the synthesis of quinoline derivatives. jocpr.comasianpubs.org

A two-step reaction for the efficient synthesis of 7,8,9,10-tetrahydro-1H-pyrimido[1,2-a]quinoline-2,5-dicarbonitrile derivatives has been developed utilizing a green catalytic system composed of PEG-400 and bleaching earth clay (pH 12.5). jocpr.com In the first step, a mixture of 2,6-bis(substituted benzylidene)cyclohexanone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) is stirred in PEG-400 with bleaching earth clay (10 wt%) at 70-80°C for one hour to produce 2-amino-8-(substituted benzylidene)-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile. jocpr.com In the second step, this intermediate is reacted with ethyl 2-cyano-3,3-bis(methylthio)acrylate in the same catalytic system at 70-80°C for 2-3 hours to yield the final dicarbonitrile products. jocpr.com This methodology is highlighted for its efficiency and use of a recyclable catalytic system. jocpr.comgoogle.com

PEG-400 can function as both a reaction medium and a carbon synthon in certain quinoline syntheses, offering a metal-free and peroxide-free route to these heterocycles. rsc.org Its use as a solvent and catalyst has been demonstrated in the one-pot, three-component synthesis of various functionalized spirooxindole derivatives containing a quinoline moiety. rsc.org The advantages of using PEG-400 include its environmentally safe nature, operational simplicity, and the potential for it to be recovered and reused. rsc.org

Bleaching earth clay, particularly at a basic pH, has been identified as an effective, heterogeneous, and green catalyst. jocpr.com Its application, in conjunction with PEG-400, facilitates high reaction yields and straightforward product isolation. jocpr.comasianpubs.org

Table 2: Green Catalytic Synthesis of Quinoline Derivatives

Quinoline DerivativeCatalytic SystemReaction ConditionsKey AdvantagesReference
7,8,9,10-tetrahydro-1H-pyrimido[1,2-a]quinoline-2,5-dicarbonitrilesPEG-400 and Bleaching earth clay (pH 12.5)70-80°CEfficient, recyclable catalytic system jocpr.com
Functionalized isoxazole (B147169) substituted spirooxindole-quinoline derivativesPEG-400One-pot, three-component reactionEnvironmentally safe, catalyst-free potential, reusable solvent rsc.org

Application of Ionically Tagged Magnetic Nanoparticles

The use of magnetic nanoparticles as catalyst supports represents a significant advancement in heterogeneous catalysis, offering easy separation and reusability of the catalyst. acs.orgnih.gov Ionically tagged magnetic nanoparticles have been successfully employed in the synthesis of quinoline derivatives. acs.orgnih.gov

A novel ionically tagged magnetic nanoparticle with a urea (B33335) linker, specifically Fe3O4@SiO2@(CH2)3–urea–thiazole (B1198619) sulfonic acid chloride, has been designed and synthesized. acs.orgnih.govresearchgate.net This catalyst has been fully characterized using various analytical techniques, including Fourier transform infrared spectroscopy, energy-dispersive X-ray analysis, and transmission electron microscopy. researchgate.net

This nanomagnetic catalyst has been effectively used for the preparation of 2-aryl-quinoline-4-carboxylic acids via a multicomponent reaction of aryl aldehydes, pyruvic acid, and 1-naphthylamine (B1663977) under solvent-free conditions. acs.orgnih.govresearchgate.net The reactions proceed with high yields and in short reaction times. acs.org A key feature of this catalytic system is the ease of recovery of the catalyst using an external magnet, and its potential for reuse in multiple reaction cycles without a significant loss of activity. acs.org The synthesis is believed to proceed through an anomeric-based oxidation pathway. researchgate.net

The development of such catalysts aligns with the principles of green chemistry by minimizing waste and allowing for the recycling of the catalytic material. nih.gov The magnetic behavior of the nanoparticles, confirmed by vibrating sample magnetometry, is crucial for their practical application in chemical synthesis. acs.orgnih.gov

Table 3: Synthesis of 2-Aryl-quinoline-4-carboxylic Acids using an Ionically Tagged Magnetic Nanoparticle Catalyst

ReactantsCatalystConditionsReaction TimeYield (%)Reference
Aryl aldehydes, pyruvic acid, 1-naphthylamineFe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chlorideSolvent-freeShortHigh acs.orgnih.gov

Green Chemistry Approaches for Quinoline 2,4 Dicarbonitrile Synthesis

Principles of Green Chemistry in Quinoline-Dinitrile Synthesis

The synthesis of quinoline (B57606) derivatives, including dinitriles, is increasingly being guided by the twelve principles of green chemistry. These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and designing for energy efficiency. ijpsjournal.com Traditional methods for quinoline synthesis often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. researchgate.netnih.gov

Key green chemistry principles being applied to quinoline synthesis include:

Waste Prevention: Designing synthetic pathways that minimize the formation of byproducts. ijpsjournal.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. ijpsjournal.comacs.org

Less Hazardous Chemical Synthesis: Utilizing substances that possess little or no toxicity to human health and the environment. ijpsjournal.com

Safer Solvents and Auxiliaries: Making the use of auxiliary substances like solvents unnecessary wherever possible and innocuous when used. ijpsjournal.comacs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. ijpsjournal.com

Use of Renewable Feedstocks: Employing raw materials which are renewable rather than depleting. ijpsjournal.com

Reduction of Derivatives: Minimizing or avoiding unnecessary derivatization to reduce reaction steps, and consequently, waste. ijpsjournal.com

The adoption of these principles is not only environmentally responsible but also leads to more efficient and cost-effective synthetic processes. acs.org

Solvent-Free and Catalyst-Free Reaction Conditions

A significant stride in the green synthesis of quinoline derivatives involves the elimination of harmful organic solvents and catalysts. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplicity in processing. jocpr.com

Several studies have demonstrated the successful synthesis of quinoline derivatives under solvent-free conditions. For instance, a one-pot synthesis of 2,4-diaryl substituted quinolines has been achieved by reacting arylamines, aromatic aldehydes, and aryl ethylenes without a solvent, using a Lewis acid catalyst. ynu.edu.cn Another approach involves the use of nanostructured TiO2 as a photocatalyst for the synthesis of carbonitrile quinoline derivatives under solvent-free and microwave irradiation conditions. jptcp.comrsc.org The use of reusable heterogeneous catalysts, such as zeolites, has also enabled the solvent-free synthesis of 2,4-disubstituted quinolines. rsc.org

Furthermore, catalyst-free methods are being explored to further enhance the green credentials of quinoline synthesis. The Friedländer reaction, a classical method for quinoline synthesis, has been successfully conducted in water at 70°C without any catalyst for the synthesis of various quinolines, including those derived from malononitrile (B47326). organic-chemistry.org This approach eliminates the need for catalysts, surfactants, or ionic liquids, offering a sustainable and practical pathway. organic-chemistry.org

Multi-Component Reactions (MCRs) as Atom-Economical Routes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are inherently atom-economical. rsc.orgsemanticscholar.org They are a powerful tool in green chemistry as they reduce the number of synthetic steps, minimize waste, and save time and energy. rsc.orgresearchgate.net

The synthesis of quinoline derivatives has greatly benefited from the application of MCRs. rsc.org For example, a three-component reaction of anilines, aldehydes, and terminal aryl alkynes, catalyzed by the environmentally benign solid acid montmorillonite (B579905) K-10, yields quinoline derivatives with nearly 90% atom economy. rsc.org The use of microwave activation can further reduce the reaction time significantly. rsc.org Another example is the one-pot, four-component synthesis of pyridin-2(1H)-one derivatives, which includes the use of malononitrile, under ultrasound irradiation, offering excellent yields and shorter reaction times. nih.gov

MCRs provide a highly convergent and efficient strategy for generating molecular diversity and complexity in a single operation, making them a cornerstone of modern green organic synthesis. researchgate.net

Utilization of Environmentally Benign Solvents (e.g., Water, Ethanol)

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction. acs.org Green chemistry promotes the use of environmentally benign solvents such as water, ethanol (B145695), and ionic liquids. ijpsjournal.comsemanticscholar.org

Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. The Friedländer reaction for quinoline synthesis has been successfully carried out in water without a catalyst, demonstrating the potential of water as a medium for such transformations. organic-chemistry.org The synthesis of pyrazolo[3,4-b]quinolines has also been achieved in an aqueous medium using thermal or microwave energy. mdpi.com

Ethanol is another green solvent that has been employed in the synthesis of quinoline derivatives. For instance, a mild and efficient route for the synthesis of quinoline and polycyclic quinoline derivatives utilizes molecular iodine as a catalyst in ethanol. rsc.org Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also emerging as green reaction media for quinoline synthesis. sioc-journal.cn

The use of these green solvents not only reduces the environmental footprint of the synthesis but can also in some cases enhance reaction rates and selectivity. organic-chemistry.org

Ultrasound and Microwave Irradiation for Enhanced Efficiency

Alternative energy sources like ultrasound and microwave irradiation are increasingly being used to enhance the efficiency of organic reactions, aligning with the green chemistry principle of designing for energy efficiency. ijpsjournal.comnih.gov

Ultrasound-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of quinoline derivatives. mdpi.comrsc.org For example, the synthesis of hybrid quinoline-imidazole derivatives under ultrasound irradiation offers outstanding benefits in terms of reaction time and energy consumption. rsc.org Another study reports the use of SnCl2·2H2O as a precatalyst for the rapid, one-pot synthesis of 2-substituted quinolines under ultrasound irradiation in water. researchgate.net

Microwave-assisted synthesis is another powerful technique for accelerating chemical reactions. asianpubs.orgasianpubs.org The synthesis of quinoline derivatives has been significantly improved by using microwave irradiation, often in combination with solvent-free conditions or green solvents. rsc.orgrsc.org For example, a microwave-assisted, solvent-free synthesis of polysubstituted quinoline derivatives using nanostructured TiO2 as a photocatalyst has been reported. jptcp.comrsc.org These methods often lead to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.net

Waste Reduction and Byproduct Management

A core tenet of green chemistry is the prevention of waste at the source. ijpsjournal.com This can be achieved through various strategies, including the use of catalytic reactions, atom-economical transformations like MCRs, and the development of processes that minimize or eliminate the formation of byproducts.

In the context of quinoline synthesis, the shift from stoichiometric reagents to catalytic systems has been instrumental in reducing waste. The use of reusable heterogeneous catalysts, such as zeolites and metal nanoparticles supported on materials like waste glass, not only minimizes waste but also simplifies product purification. rsc.orgacs.org For instance, a catalyst of copper nanoparticles doped on waste glass tablets has been shown to be easily recyclable for certain organic reactions. acs.org

Furthermore, developing domino or tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, is an effective strategy for waste reduction. An Fe(III)-catalyzed domino aza-Michael/aldol/aromatization reaction has been developed for the synthesis of functionalized quinolines in water, offering a straightforward and waste-reducing process. dntb.gov.ua By designing syntheses that are inherently more efficient and generate less waste, the environmental impact of producing valuable compounds like Quinoline-2,4-dicarbonitrile can be significantly mitigated.

Structure Activity Relationship Sar Studies in Quinoline 2,4 Dicarbonitrile Research

Correlating Structural Modifications with Biological Response

The biological activity of quinoline (B57606) derivatives can be significantly altered by even minor changes to their structure. For instance, in a study of 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives, which share a dicarbonitrile feature, modifications to the aryl group at the 4-position of the pyridine (B92270) ring led to notable differences in antimicrobial and cytotoxic activities. bohrium.com This suggests that the nature and position of substituents on the quinoline-2,4-dicarbonitrile core would likely have a profound impact on its biological profile.

General SAR principles for quinolines indicate that substitutions at various positions on the quinoline ring system can modulate activity. For example, in some series of quinoline derivatives, the introduction of a methyl group at the C-2 position and a phenyl group at the C-4 position resulted in enhanced biological efficiency when compared to other substitution patterns. researchgate.net The presence of an aniline (B41778) group at C-4 and alkoxy groups at C-7 have also been noted as important for optimal activity in certain quinoline-based antitumor agents. purdue.edu

Interactive Table: Biological Activity of Substituted Quinoline Analogs

Compound Series Structural Modification Observed Biological Effect
2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitriles Variation of the aryl group at the 4-position of the pyridine ring Altered antimicrobial and cytotoxic activities bohrium.com
2,4-disubstituted quinolines Introduction of a methyl group at C-2 and a phenyl group at C-4 Increased biological efficiency researchgate.net

Impact of Substituent Electronic Properties and Lipophilicity on Activity

The electronic properties and lipophilicity of substituents play a critical role in the biological activity of quinoline derivatives. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can influence a molecule's ability to interact with its biological target and its pharmacokinetic properties. For example, in a series of novel quinoline derivatives, the presence of EWGs was found to remarkably enhance antimicrobial activity. researchgate.net

Lipophilicity, often expressed as logP or logD, is a key determinant of a compound's ability to cross cell membranes and reach its target. nih.gov For a series of 2-substituted quinoline-4-carboxylic acids, experimental logD7.4 values were found to be in the range of -1.15 to 1.69, and these values were correlated with their biological activities. nih.gov It is well-established that for many drug candidates, an optimal range of lipophilicity is required for good oral bioavailability and cell permeability. The introduction of substituents that modify the electronic nature and lipophilicity of the this compound scaffold would therefore be a key strategy in optimizing its potential therapeutic effects.

Interactive Table: Physicochemical Properties and Biological Activity

Compound Series Substituent Type Impact on Activity Reference
Novel quinoline derivatives Electron-withdrawing groups Enhanced antimicrobial activity researchgate.net

Role of Specific Functional Groups in Molecular Target Interactions

Specific functional groups are pivotal for the interaction of quinoline derivatives with their molecular targets. The quinoline ring system itself, being a heterocyclic aromatic structure, can participate in various non-covalent interactions such as π-π stacking, hydrophobic interactions, and hydrogen bonding. nih.govresearchgate.net The dicarbonitrile group in this compound is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which could be crucial for binding to target proteins.

In studies of other quinoline derivatives, the quinoline moiety has been shown to intercalate with DNA, a mechanism that can disrupt cellular processes. Furthermore, different functional groups attached to the quinoline scaffold can direct the molecule to various biological targets, including enzymes like topoisomerases, kinases, and histone deacetylases, or receptors. nih.govresearchgate.net For instance, in a study on quinoline-based hydrazones, the -CH=N- and quinoline ring were identified as essential for anti-tuberculosis activity, likely due to their specific interactions with the enoyl acyl carrier protein reductase enzyme. dovepress.com

Comparative SAR Analysis with Related Quinoline Scaffolds

Comparing the SAR of this compound with other quinoline scaffolds provides a broader context for understanding its potential biological activities. For instance, the replacement of the dicarbonitrile groups at the 2 and 4 positions with other substituents dramatically alters the molecule's properties and biological profile.

In a study on 2,4-disubstituted quinolines as anti-tuberculosis agents, various substituents were explored at these positions, revealing that specific aromatic and heterocyclic moieties contribute significantly to the activity. researchgate.netnih.gov Another study on antimalarial quinoline derivatives highlighted the importance of an amide or secondary amine linker at the C-4 position for activity. nih.gov Comparing these findings with the dicarbonitrile scaffold suggests that the strong electron-withdrawing nature and the specific geometry of the nitrile groups in this compound would likely lead to a distinct SAR profile and potentially different molecular targets compared to other 2,4-disubstituted quinolines. Furthermore, the SAR of antiprion and antimalarial quinoline derivatives have shown remarkable similarities, suggesting overlapping molecular targets for certain quinoline scaffolds. nih.gov

Computational SAR Approaches and QSAR Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for elucidating the SAR of quinoline derivatives. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various series of quinoline derivatives to understand the relationship between their 3D structural features and biological activity. researchgate.netdovepress.comnih.govnih.gov

These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. For example, a 3D-QSAR study on 2,4-disubstituted quinolines as antimalarial agents identified the key steric and electrostatic requirements for potent activity. nih.gov Similarly, a QSAR study on quinoline hydrazones as anti-TB agents provided insights into the essential structural features for inhibiting the target enzyme. dovepress.com Although no specific QSAR models for this compound were found, these computational approaches could be readily applied to a series of its analogs to guide the design of more potent and selective compounds. Molecular docking studies on related dicarbonitrile-containing quinoline derivatives have also helped to predict their binding modes within the active sites of target proteins like JAK2/STAT3. bohrium.com

Emerging Research Directions and Future Perspectives

Advanced Synthetic Methodologies for Diversified Quinoline-2,4-dicarbonitrile Derivatives

The synthesis of quinoline (B57606) derivatives has evolved significantly from traditional methods, with modern strategies focusing on efficiency, atom economy, and functional group tolerance. mdpi.com For this compound and its derivatives, researchers are exploring innovative pathways to introduce diverse substituents onto the quinoline core, thereby fine-tuning their chemical and physical properties.

Recent advancements include the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials. acs.org For instance, a one-pot, four-component domino strategy has been successfully employed for the synthesis of pyrazolo[3,4-h]quinoline-3-carbonitriles under solvent-free microwave conditions. acs.org Another notable method involves the Yb(OTf)3-mediated annulation of cyclopropane-1,1-dicarbonitriles with 2-aminobenzaldehydes, providing a route to polysubstituted quinolines. acs.org

Furthermore, transition-metal-catalyzed cross-coupling reactions are being adapted to introduce a wide array of functional groups at specific positions of the this compound framework. These methods offer high regioselectivity and are crucial for creating a library of derivatives for structure-activity relationship studies.

Exploration of Novel Catalytic Systems

The development of novel catalytic systems is a driving force in modern organic synthesis, and the production of this compound is no exception. Researchers are moving beyond traditional acid and base catalysts to explore more sophisticated and sustainable alternatives.

Nanocatalysts: Nanoparticle-based catalysts are gaining prominence due to their high surface area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. acs.orgnih.gov For example, nickel oxide nanoparticles have been used for the synthesis of quinolines from an amine and nitrile, demonstrating good catalytic activity that can be retained for several cycles. acs.org Similarly, magnetic nanocatalysts have been employed for the production of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives, offering the advantage of easy separation and recyclability. nih.gov

Metal-Free Catalysis: To circumvent the issues of cost and potential toxicity associated with metal catalysts, metal-free catalytic systems are being actively investigated. An efficient, one-pot protocol for the synthesis of quinoline-2,4-dicarboxylate scaffolds has been developed using molecular iodine as a catalyst. rsc.org This method is lauded for avoiding metal contamination in the final product and for being environmentally friendly. rsc.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. mdpi.com This approach has been utilized in the synthesis of various quinoline derivatives and holds promise for the development of new synthetic routes to this compound. mdpi.com

Catalyst TypeExample CatalystApplication in Quinoline SynthesisKey Advantages
Nanocatalyst Nickel Oxide (NiO) NPsSynthesis from amines and nitriles acs.orgReusability, high activity acs.org
Nanocatalyst Magnetic NanoparticlesSynthesis of benzo[h]quinoline-3-carbonitriles nih.govEasy separation, reusability nih.gov
Metal-Free Molecular Iodine (I₂)Synthesis of quinoline-2,4-dicarboxylates rsc.orgAvoids metal contamination, eco-friendly rsc.org
Photoredox Organic DyesPhoto-induced cyclization reactions mdpi.comMild reaction conditions, high efficiency mdpi.com

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery and materials science. doaj.orgarxiv.org For this compound, these computational tools offer unprecedented opportunities for accelerated development.

Predictive Modeling: ML algorithms can be trained on existing datasets of quinoline derivatives to predict the properties and activities of novel, unsynthesized compounds. doaj.orgmdpi.com This allows researchers to prioritize synthetic targets with the highest probability of success, saving significant time and resources. For instance, artificial neural networks (ANN) have been used to predict the site selectivity of C-H functionalization in quinoline derivatives with high accuracy. doaj.org

Closed-Loop Experimentation: The ultimate integration of AI involves closed-loop systems where robotic platforms, guided by ML algorithms, can design, synthesize, and test new molecules autonomously. researchgate.net This automated approach has the potential to dramatically accelerate the discovery of new this compound derivatives with tailored properties.

Development of this compound as Probes for Advanced Materials Science

The unique photophysical properties of certain quinoline derivatives make them attractive candidates for applications in materials science, particularly as fluorescent probes. researchgate.netsciforum.net The introduction of two nitrile groups at the 2- and 4-positions of the quinoline ring can significantly influence the electronic structure and, consequently, the fluorescence characteristics of the molecule.

Fluorescent Chemosensors: Quinoline-based compounds have been developed as fluorescent sensors for the detection of various analytes, including metal ions and pH changes. acs.orgresearchgate.net The dinitrile functionality in this compound can act as a binding site or an electron-withdrawing group that modulates the fluorescence response upon interaction with a target species. Research has shown that some pyrazolo[3,4-h]quinoline-3-carbonitriles exhibit high sensitivity towards Fe³⁺ ions, acting as "turn-off" fluorescent chemosensors. acs.org

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some quinoline derivatives suggests their potential use as emitters in OLEDs. By carefully designing the molecular structure of this compound derivatives, it may be possible to achieve efficient and stable blue, green, or even red emission, which is crucial for the development of next-generation displays and lighting. Studies on related 2-oxoquinoline-3,4-dicarbonitriles have shown promising fluorescence properties, with emission wavelengths reaching up to 520 nm and respectable quantum yields. researchgate.net

Application AreaDesired PropertyPotential of this compound
Fluorescent Chemosensors High sensitivity and selectivityThe dinitrile groups can modulate fluorescence upon analyte binding. acs.org
Organic Light-Emitting Diodes (OLEDs) High quantum yield, color purity, stabilityThe quinoline core is a known fluorophore; dinitrile groups can tune emission. researchgate.net
Advanced Probes Photostability, specific targetingThe rigid quinoline structure provides a stable scaffold for probe development. sciforum.net

Expanding the Scope of Green Chemistry in Quinoline-Dinitrile Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. acs.orgijpsjournal.com For the synthesis of this compound and its analogues, several green strategies are being explored.

Eco-Friendly Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. Researchers are actively investigating the use of greener alternatives such as water, ethanol (B145695), and polyethylene (B3416737) glycol (PEG). mdpi.comjptcp.com For example, the synthesis of pyrimido[4,5-b]quinoline-2,4-diones has been successfully carried out in water using a reusable catalyst. rsc.orgnih.gov

Solvent-Free Reactions: Whenever possible, performing reactions in the absence of a solvent is a highly desirable green approach. rsc.org Microwave-assisted organic synthesis under solvent-free conditions has been shown to be an efficient method for preparing various quinoline derivatives, often leading to shorter reaction times and higher yields. jptcp.com

Atom Economy: Multicomponent reactions are inherently more atom-economical than multi-step syntheses as they incorporate a greater proportion of the starting materials into the final product. acs.org The continued development of such reactions for quinoline-dinitrile synthesis will be a significant step towards more sustainable chemical manufacturing.

Q & A

Q. What are the common synthetic routes for Quinoline-2,4-dicarbonitrile, and how do reaction conditions influence yield?

Methodological Answer: Classical protocols like the Gould–Jacob, Friedländer, and Pfitzinger reactions are foundational for synthesizing quinoline derivatives, including this compound . Modern approaches, such as microwave-assisted synthesis (e.g., using ammonium acetate as a catalyst) and green chemistry methods (solvent-free conditions), improve reaction efficiency and sustainability. For example, microwave irradiation enhances cyclization kinetics, reducing reaction time and increasing yield by ~20% compared to conventional heating . Key variables to optimize include catalyst loading (e.g., 10–20 mol% ammonium acetate), temperature (80–120°C), and solvent polarity (ethanol or ionic liquids).

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions and nitrile group integration (e.g., 13C^{13}\text{C} signals at ~115–120 ppm for CN groups) .
  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., thermal ellipsoid plots at 70% probability levels validate bicyclic geometry) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks for C12_{12}H6_6N2_2O2_2 at m/z 210.042) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Q. What strategies optimize the regioselectivity of functionalization at the 2- and 4-positions of this compound?

Methodological Answer: Regioselectivity is controlled by electronic and steric factors:

  • Electrophilic substitution : Nitration at the 6-position is favored due to electron-withdrawing nitrile groups directing incoming electrophiles .
  • Catalytic systems : Pd-catalyzed C–H activation enables selective arylation at the 3-position, leaving 2,4-dicarbonitrile intact .
  • Protecting groups : Temporarily mask nitrile groups with TMSCl to redirect reactivity to less electron-deficient positions .

Q. How do computational models assist in predicting the biological activity of this compound analogs?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and QSAR models correlate structural features with bioactivity:

  • Docking studies : Identify binding interactions with targets like topoisomerase II (binding energy ≤ -8.5 kcal/mol suggests strong inhibition) .
  • ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., CNS permeability, CYP450 inhibition) to prioritize analogs for synthesis .

Experimental Design & Data Analysis

How can the FINER criteria be applied to formulate rigorous research questions on this compound?

Methodological Answer: Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Ensure access to precursors (e.g., α-tetralone, cyanoacetates) and instrumentation (e.g., microwave reactors) .
  • Novel : Explore understudied applications, such as photocatalysis or metal-organic frameworks (MOFs) .
  • Ethical : Adhere to green chemistry principles (e.g., solvent recycling, non-toxic catalysts) .

Q. What statistical methods are appropriate for analyzing yield variations in multi-step syntheses?

Methodological Answer:

  • ANOVA : Compare yields across reaction conditions (e.g., solvent, catalyst, temperature) to identify significant factors (p < 0.05) .
  • Design of Experiments (DoE) : Use factorial designs to optimize interdependent variables (e.g., central composite design for microwave power vs. time) .

Applications in Scientific Research

Q. How is this compound utilized as a precursor in medicinal chemistry?

Methodological Answer: Its nitrile groups enable diverse derivatization:

  • Anticonvulsant agents : React with aryl aldehydes and piperidine to form enone derivatives (e.g., 3-arylprop-2-enoyl quinolines with ED50_{50} ≤ 25 mg/kg in murine models) .
  • Anticancer agents : Introduce sulfonyl and morpholine groups to enhance solubility and target kinase inhibition (IC50_{50} ≤ 1 µM for EGFR mutants) .

Q. What role does this compound play in materials science?

Methodological Answer: The rigid bicyclic structure and π-conjugation make it suitable for:

  • Luminescent materials : Coordinate with lanthanides (e.g., Eu3+^{3+}) for red-emitting complexes (quantum yield ≥ 40%) .
  • MOFs : Link with Zn2+^{2+} or Cu2+^{2+} nodes to create porous frameworks for gas storage (CO2_2 uptake ≥ 2.5 mmol/g) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.